l-Pindolol

Serotonin Receptor Antidepressant Augmentation CNS Pharmacology

Researchers face inconsistent serotonergic assay results when using racemic pindolol due to its weaker receptor affinity (Ki=33 nM). l-Pindolol, the S-enantiomer, delivers nanomolar 5-HT1A/1B antagonism (Ki=6.4 nM) and preferential brain accumulation (S/R ratio 1.74), enabling reproducible CNS target engagement studies. • ≥98% HPLC purity; analytically characterized with batch-specific CoA. • Validated for SSRI augmentation, cancer cachexia, and β-adrenoceptor research. • Stocked in multiple sizes with ambient-temperature global shipping.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 26328-11-0
Cat. No. B1671263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Pindolol
CAS26328-11-0
SynonymsAGI-001;  MT-102;  AGI001;  MT102;  AGI 001;  MT 102;  Espindolol;  (S)-(-)-Pindolol.
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CN2)O
InChIInChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1
InChIKeyJZQKKSLKJUAGIC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





l-Pindolol: Pharmacological Profile


l-Pindolol (also known as (S)-(-)-Pindolol or (-)-Pindolol) is the pharmacologically active S-enantiomer of the non-selective β-adrenoceptor antagonist pindolol . It functions as a potent antagonist at 5-HT1A and 5-HT1B serotonin receptors, with roughly equal affinity for each subtype, while also acting as a partial agonist at β3-adrenoceptors . This single stereoisomer is the more active enantiomer of racemic pindolol, which is widely used in research on cardiovascular and neuropsychiatric disorders .

1
Enantiomer-specific 5-HT1A/1B receptor antagonist context
2
β3-adrenoceptor partial agonism reported
3
Preferential brain distribution observed in rodent models
4
Stereochemical control for CNS receptor studies

l-Pindolol: Limits of Racemic Substitution


l-Pindolol (CAS 26328-11-0) exhibits markedly different receptor binding profiles and pharmacokinetic properties compared to racemic pindolol and other beta-blockers. The S-enantiomer demonstrates nanomolar affinity for 5-HT1A receptors (Ki = 6.4 nM), whereas the racemic mixture shows weaker affinity (Ki = 33 nM) [1]. Moreover, the stereoisomer undergoes stereoselective renal clearance, with l-Pindolol cleared at a higher rate (240 ± 55 mL/min) than d-Pindolol (200 ± 51 mL/min) [2]. These differences in affinity and elimination preclude simple substitution and require careful consideration in experimental design.

Racemate Racemic pindolol shows a different 5-HT1A affinity profile, which may shift serotonergic endpoint interpretation.
Clearance Stereoselective renal elimination can alter enantiomer exposure and pharmacodynamic readouts.
CNS distribution Brain-to-plasma enantiomeric ratio differs from racemate, CNS pharmacokinetic modeling may not transfer directly.

l-Pindolol: Quantitative Comparator Evidence


5-HT1A Receptor Affinity vs. Racemate

l-Pindolol exhibits a Ki of 6.4 nM at human recombinant 5-HT1A receptors, which is approximately 5-fold higher affinity than racemic pindolol (Ki = 33 nM) [1]. The S-enantiomer also shows an IC50 of 92 nM for antagonizing 5-CT-induced hyperpolarization in hippocampal CA1 pyramidal cells, compared to an IC50 of 522 nM in CA3 neurons [2].

5-HT1A Receptor Affinity vs Racemate
Head-to-head
l-Pindolol Ki = 6.4 nM
Racemic Ki = 33 nM
~5.2-fold difference
Supports 5-HT1A receptor engagement context
Recombinant human 5-HT1A in CHO cells
Serotonin Receptor Antidepressant Augmentation CNS Pharmacology

Stereoselective Renal Clearance

In human subjects, the renal clearance of l-Pindolol is significantly greater than that of d-Pindolol, with mean clearances of 240 ± 55 mL/min and 200 ± 51 mL/min, respectively (p < 0.01) [1]. This stereoselective elimination results in a greater area under the plasma concentration-time curve for l-Pindolol, suggesting nonrenal elimination pathways also favor the S-enantiomer.

Stereoselective Renal Clearance
Head-to-head
l-Pindolol: 240 ± 55 mL/min
d-Pindolol: 200 ± 51 mL/min
p < 0.01
Enantiomer-specific elimination review
Healthy subjects, single 20 mg oral racemic dose
Pharmacokinetics Enantiomer-Specific Elimination Drug Metabolism

Brain vs. Plasma Distribution

After administration of racemic pindolol (8 mg/kg s.c.) in rats, the (S)/(R) enantiomer concentration ratio in brain tissue is 1.74, indicating preferential accumulation of l-Pindolol in the central nervous system [1]. In contrast, the ratio in plasma is 0.82, demonstrating tissue-specific stereoselective distribution.

Brain vs Plasma Enantiomer Distribution
Head-to-head
Brain (S/R): 1.74
Plasma (S/R): 0.82
CNS distribution context
Rat, 90 min after 8 mg/kg s.c. racemic pindolol
CNS Penetration Enantiomer-Specific Distribution Neuropharmacology

5-HT1A Partial Agonist Efficacy

l-Pindolol acts as a weak partial agonist at human 5-HT1A receptors, displaying an efficacy of 20.3% relative to the endogenous agonist serotonin (5-HT = 100%) in stimulating [35S]-GTPγS binding [1]. It also antagonizes 5-HT-stimulated G-protein activation, reducing it to 19.8% of control binding.

5-HT1A Partial Agonist Efficacy
Reported
20.3% of 5-HT efficacy in [35S]-GTPγS binding
Partial agonism context for serotonergic modulation
Recombinant human 5-HT1A, CHO cells
G-protein Activation Partial Agonism Serotonin Receptor

l-Pindolol: Research & Therapeutic Applications


Antidepressant Augmentation Research

l-Pindolol's high affinity for 5-HT1A receptors (Ki = 6.4 nM) and its ability to antagonize serotonergic autoreceptors make it the preferred enantiomer for studying acceleration of SSRI onset. Its preferential brain accumulation (S/R ratio 1.74) ensures adequate CNS exposure for in vivo models of depression [1][2].

Stereoselective Pharmacokinetics

The stereoselective renal clearance of l-Pindolol (240 mL/min vs. 200 mL/min for d-Pindolol) provides a model system for investigating enantiomer-specific transport and metabolism. This is particularly relevant for drugs with chiral centers that are eliminated renally [3].

Cancer Cachexia Therapy Development

S-Pindolol (l-Pindolol) is under clinical development for cancer cachexia, where its triple action—non-selective β-blockade, partial β2 agonism, and central 5-HT1A modulation—reverses weight loss and improves lean body mass. Phase 2a data demonstrate significant reversal of weight loss in cachectic patients [4].

Application
Selection Property
Validation Focus
Antidepressant augmentation research models
5-HT1A autoreceptor engagement context
Serotonergic endpoint review
Stereoselective pharmacokinetic studies
Enantiomer-specific elimination profile
Renal clearance model interpretation
Cachexia research model studies
Non‑selective β‑blockade & partial β2 agonism context
Lean body mass endpoint review

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